molecular formula C8H11ClO4S B8500480 Sulfonium, perchlorate CAS No. 29898-80-4

Sulfonium, perchlorate

Cat. No.: B8500480
CAS No.: 29898-80-4
M. Wt: 238.69 g/mol
InChI Key: OQIVQORXNHKDRL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonium, perchlorate is a useful research compound. Its molecular formula is C8H11ClO4S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Sulfonium perchlorates are utilized in organic synthesis, particularly in metal-catalyzed reactions. They serve as excellent precursors for the generation of sulfonium ions, which can facilitate various transformations in organic chemistry. For instance, sulfonium perchlorates can be employed in nucleophilic substitution reactions and as intermediates in the synthesis of complex organic molecules .

Table 1: Key Characteristics of Sulfonium Perchlorates in Synthesis

PropertyDescription
SolubilitySoluble in organic solvents
ReactivityHigh reactivity due to sulfonium ion formation
StabilityStable under ambient conditions
ApplicationsOrganic synthesis, catalysis

Environmental Applications

Sulfonium perchlorate has shown promise in environmental remediation, particularly in mitigating sulfide biogenesis in oil reservoirs. Research indicates that perchlorate can effectively inhibit sulfate-reducing bacteria, which are responsible for souring in oil fields. This inhibition is crucial for maintaining oil quality and reducing operational costs associated with souring .

Case Study: Inhibition of Sulfide Production

A study conducted using glass columns packed with pre-soured marine sediment demonstrated that the application of perchlorate significantly reduced sulfide production compared to untreated controls. The results indicated that perchlorate acts as a potent inhibitor of sulfate reduction, providing a more effective solution than traditional nitrate treatments .

Electrochemical Applications

In electrochemistry, sulfonium perchlorates are explored as potential electrolytes for lithium-ion batteries. Their ability to stabilize lithium ions enhances the performance and longevity of batteries used in various applications, including portable electronics and electric vehicles. The unique properties of perchlorate ions contribute to improved ionic conductivity and electrochemical stability .

Table 2: Performance Metrics of Sulfonium Perchlorate in Batteries

MetricValue
Ionic ConductivityHigh
Thermal StabilityExcellent
Voltage RangeWide
ApplicationLithium-ion batteries

Pharmaceutical Applications

In pharmaceuticals, compounds containing sulfonium ions have been investigated for their potential use as therapeutic agents. Specifically, sulfonium perchlorate derivatives have been studied for their effects on thyroid function, particularly in treating hyperthyroidism by inhibiting thyroid hormone synthesis .

Case Study: Therapeutic Use in Hyperthyroidism

Research involving potassium perchlorate demonstrated its effectiveness in restoring euthyroidism in patients with hypothyroidism. The mechanism involves competitive inhibition at the thyroid gland level, showcasing the therapeutic potential of sulfonium perchlorates in endocrine disorders .

Chemical Reactions Analysis

Formation of Diacylmethylids via Acylation and Alkylation

Sulfonium perchlorate reacts with acylating and alkylating agents to form diacylmethylids and substituted sulfonium derivatives:

  • Reaction with benzoic anhydride or acetic anhydride yields (−)-ethylmethylsulfonium diacylmethylids (e.g., (−)-5 and (−)-6) .

  • Treatment with phenyl isocyanate produces (−)-ethylmethylsulfonium carbamoylmethylid ((−)-8) .

  • Reaction with dimethyl sulfate in acetone generates (Z)-(+)-ethylmethyl-α-methoxy-β-styrylsulfonium methyl sulfate ((+)-10) .

Table 1: Racemization Kinetics of Sulfonium Ylids and Salts

CompoundSolventTemperature (°C)Rate Constant (×10⁻⁵ s⁻¹)
(−)-1 (Ylid)Benzene5039.7
(−)-5 (Diacylmethylid)Benzene5055.5
(−)-6 (Diacylmethylid)Benzene50106
(−)-8 (Carbamoylmethylid)Benzene5079.1
(+)-10 (Methyl sulfate)Methanol501.93
(+)-13 (Vinyl perchlorate)Methanol502.08
(+)-14 (Ketal perchlorate)Methanol505.64
Data sourced from kinetic studies .

Key Observations:

  • Oxirane rings in PPVO exhibit high reactivity due to ring strain.

  • The trans configuration is confirmed by ¹H NMR (peak at 4.12 ppm) and ¹³C NMR (peak at 62.7 ppm) .

Ring-Opening Reactions of Oxirane Polymers

PPVO derivatives undergo nucleophilic ring-opening reactions, enabling post-polymerization modifications:

Table 2: Oxirane Ring-Opening Reactions of PPVO

ReagentConditionsProduct FunctionalityConversion (%)
Acetic acidReflux in 1,4-dioxaneHydroxyl, acetyl groups22
Lithium aluminum hydrideTHF, 65°C, 24 hHydroxyl groups100
n-OctylamineDMSO, 150°C, 20 hHydroxyl, n-octylamino groups100
Adapted from polymer reaction studies .
  • LiAlH₄ reduction cleaves oxirane rings completely, yielding hydroxyl-terminated polymers (Tg = 81°C) .

  • n-Octylamine introduces alkylamine side chains, reducing Tg to 56°C .

Resolution and Stereochemical Stability

Sulfonium perchlorate facilitates chiral resolution and exhibits stereochemical stability under controlled conditions:

  • Resolution of (±)-10 : Conversion to dibenzoyl tartrate (DBT) salts followed by perchlorate precipitation yields enantiopure (+)-13 and (−)-13 .

  • Racemization mechanism : Proceeds via pyramidal inversion at sulfur, with activation energies influenced by substituents .

Reactivity in Dynamic Systems

In column studies simulating oil reservoirs, sulfonium perchlorate inhibits sulfidogenesis by:

  • Direct inhibition of sulfate-reducing microbial enzymes.

  • Indirect suppression via energetically favorable perchlorate reduction pathways .

Sulfonium perchlorate’s versatility in organic synthesis, polymer chemistry, and environmental applications underscores its importance. Its reactions are governed by stereoelectronic factors and solvent effects, enabling precise control over product stereochemistry and functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sulfonium perchlorate salts, and how do reaction conditions influence yield?

Sulfonium perchlorates are typically synthesized via reactions between cation radicals (e.g., phenothiazine derivatives) and ketones in polar solvents like acetonitrile. For example, 10-methylphenothiazine cation radical perchlorate reacts with ketones (e.g., cyclopentanone) to form α-substituted ketoalkyl sulfonium perchlorates. Key variables include solvent choice (acetonitrile vs. ketone as solvent), reaction time (days to weeks), and temperature. Yields range from 40–70%, with slower reactions requiring excess ketone to drive completion .

Q. What spectroscopic and crystallographic methods are recommended for characterizing sulfonium perchlorate derivatives?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and ylide formation after base treatment.
  • Raman spectroscopy : Identifies perchlorate (ClO4<sup>−</sup>) vibrational modes (~930 cm<sup>−1</sup>) and sulfonium cation bonding .
  • X-ray diffraction : Resolves crystal structure and anion-cation interactions. For example, tetramethylammonium perchlorate exhibits ionic packing with Cl-O bond lengths of 1.42–1.49 Å .

Q. How does the stability of sulfonium perchlorate salts vary under different storage conditions?

Sulfonium perchlorates are hygroscopic and decompose under prolonged heat (>100°C) or UV exposure. Storage in anhydrous, dark environments at −20°C is advised. Decomposition pathways include ClO4<sup>−</sup> reduction to chloride and sulfonium cation oxidation, detected via TGA-DSC and mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonium perchlorate formation in ketone reactions?

The reaction proceeds via radical coupling, where the ketone’s α-carbon binds to the sulfur atom in the cation radical. Steric and electronic factors dictate regioselectivity: electron-deficient ketones (e.g., acetophenone) favor para-substitution, while bulky ketones (e.g., methyl isopropyl ketone) show reduced reactivity. Computational studies (DFT) reveal transition-state energy barriers correlate with experimental yields .

Q. How can computational chemistry optimize sulfonium perchlorate synthesis and predict reactivity?

  • DFT simulations : Model transition states to predict reaction feasibility and regioselectivity.
  • Molecular dynamics : Assess solvent effects (e.g., acetonitrile polarity stabilizes intermediates).
  • Software tools : Gaussian, ORCA, or VASP for electronic structure analysis; chemical databases (SciFinder) validate predicted pathways .

Q. What advanced analytical techniques resolve contradictions in perchlorate quantification during environmental sampling?

Conflicting data often arise from matrix interference (e.g., organic matter). Methodological solutions include:

  • Ion chromatography with suppressed conductivity detection : Lowers detection limits to 0.05 µg/L.
  • Isotope dilution mass spectrometry (IDMS) : Corrects for recovery losses in plant/soil samples .

Q. Methodological Recommendations

  • Experimental design : Use factorial design to optimize solvent, temperature, and stoichiometry (e.g., 2<sup>3</sup> designs) .
  • Contradiction analysis : Cross-validate environmental perchlorate data with IDMS and ion chromatography .
  • Safety protocols : Handle perchlorates in fume hoods with blast shields due to explosive risks .

Properties

CAS No.

29898-80-4

Molecular Formula

C8H11ClO4S

Molecular Weight

238.69 g/mol

IUPAC Name

dimethyl(phenyl)sulfanium;perchlorate

InChI

InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

OQIVQORXNHKDRL-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.